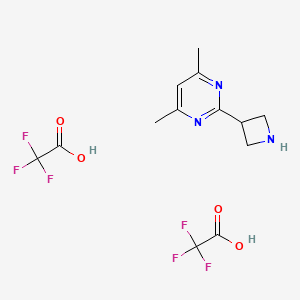

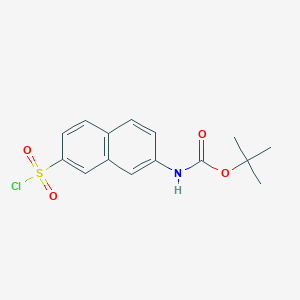

![molecular formula C12H16N2O2 B2388556 2-(1-(2-甲氧基乙基)-1H-苯并[d]咪唑-2-基)乙醇 CAS No. 923113-84-2](/img/structure/B2388556.png)

2-(1-(2-甲氧基乙基)-1H-苯并[d]咪唑-2-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The specific molecular structure of “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” would require experimental determination.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, solubility, and stability . The specific physical and chemical properties of “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” are not available in the literature I have access to.科学研究应用

催化

值得注意的是,涉及类似苯并[d]咪唑基衍生物的配体和配合物在催化中的应用。例如,已证明带有噻唑-腙配体的钼(VI)配合物是用于氧化伯醇和烃类的高效可重复使用的催化剂。这些配合物表现出很高的催化活性、改进的稳定性、循环能力和操作灵活性,这使它们在某些反应中优于均相催化剂 (Ghorbanloo & Maleki Alamooti, 2017)。类似地,与苯并[d]咪唑基衍生物密切相关的 N-杂环卡宾已被确认为酯交换/酰化反应的多功能亲核催化剂,在室温下提供低催化剂负载和有效的转化 (Grasa, Kissling, & Nolan, 2002)。

材料科学

在材料科学领域,探索了涉及氢键和 C−H···π 相互作用的环三瓜酚衍生物的自组装和晶体结构。这些相互作用促进了扩展有机骨架的形成,表明在具有特定分子结构的新型材料开发中具有潜在应用 (Shi et al., 2010)。

有机合成

有机合成领域也受益于与“2-(1-(2-甲氧基乙基)-1H-苯并[d]咪唑-2-基)乙醇”在结构上相关的化合物的应用。对 1-(2,4-二氯苯基)-2-(1H-咪唑-1-基)-乙醇的(苯并[b]噻吩基)甲基醚的合成和抗真菌活性研究证明了开发新型抗真菌剂的潜力 (Raga et al., 1992)。此外,在微波辐射下的合成展示了一种制备咪唑衍生物的有效方法,突出了创新技术在增强合成程序中的作用 (Lian-qing, 2011)。

作用机制

Target of Action

Similar compounds with an imidazole ring structure have been found to exhibit antimicrobial activities . They show strong bacteriostatic or bactericidal activity against various bacterial species such as Staphylococcus spp. , Micrococcus luteus ATCC 10240 , and Bacillus spp. .

Mode of Action

Imidazole derivatives are known to play an important role in charge-transfer processes and as a hydrogen donor and acceptor in enzymes . This suggests that the compound may interact with its targets by donating or accepting hydrogen atoms, thereby affecting the normal functioning of the target organisms.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biological activities, such as antimicrobial, antitumor, and antiviral activities . This suggests that the compound may interfere with multiple biochemical pathways in the target organisms, leading to a broad spectrum of downstream effects.

Pharmacokinetics

Imidazole compounds are known to be highly polar, with good tissue penetration and permeability . This suggests that the compound may have high bioavailability.

Result of Action

Similar compounds have been found to exhibit strong bacteriostatic or bactericidal activity . This suggests that the compound may inhibit the growth of bacteria or kill them outright, thereby preventing or treating bacterial infections.

Action Environment

The efficacy of similar compounds is known to be influenced by factors such as the presence of other substances, ph, temperature, and the specific characteristics of the target organisms .

安全和危害

The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound . The specific safety and hazard information for “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” is not available in the literature I have access to.

未来方向

The future directions for research on a compound depend on its potential applications. For imidazole derivatives, potential areas of interest include pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific future directions for “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” would depend on its properties and potential applications.

属性

IUPAC Name |

2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-9-7-14-11-5-3-2-4-10(11)13-12(14)6-8-15/h2-5,15H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKDCJRGIOWHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2N=C1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

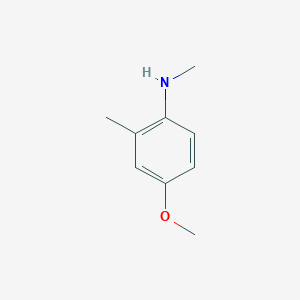

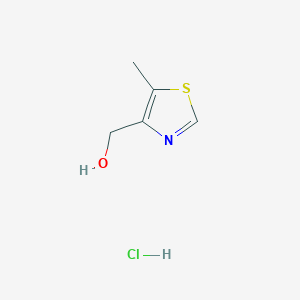

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2388477.png)

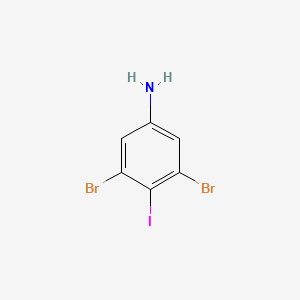

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)

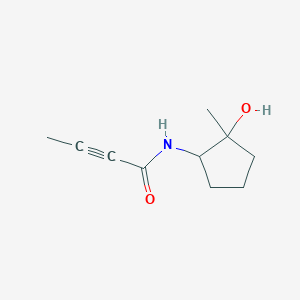

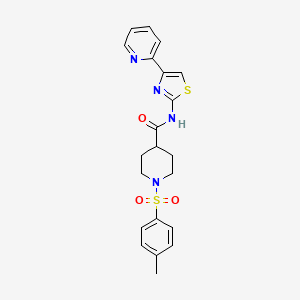

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)

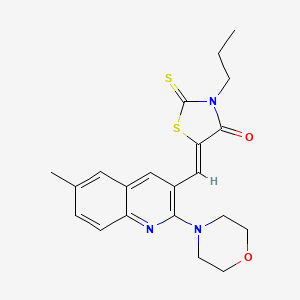

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2388493.png)

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)